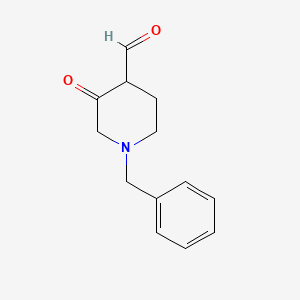

1-Benzyl-3-oxopiperidine-4-carbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzyl-3-oxopiperidine-4-carbaldehyde is an organic compound with the molecular formula C13H15NO2 It is a piperidine derivative featuring a benzyl group, a ketone, and an aldehyde functional group

Vorbereitungsmethoden

The synthesis of 1-Benzyl-3-oxopiperidine-4-carbaldehyde typically involves the following steps:

Starting Materials: The synthesis begins with benzylamine and methyl acrylate.

Addition Reaction: Benzylamine reacts with methyl acrylate under reflux conditions to form N,N-bis(β-methoxycarbonylethyl)benzylamine.

Cyclization: The intermediate undergoes cyclization in the presence of sodium methoxide to yield 1-benzyl-3-methoxycarbonyl-4-piperidone.

Hydrolysis and Oxidation: The piperidone derivative is then hydrolyzed and oxidized to produce this compound.

Analyse Chemischer Reaktionen

1-Benzyl-3-oxopiperidine-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The ketone and aldehyde groups can be reduced to their corresponding alcohols.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Condensation: The compound can undergo condensation reactions with amines to form imines or with hydrazines to form hydrazones.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution and condensation reactions.

Wissenschaftliche Forschungsanwendungen

1-Benzyl-3-oxopiperidine-4-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

Industry: It is used in the production of fine chemicals and as a building block in organic synthesis

Wirkmechanismus

The mechanism of action of 1-Benzyl-3-oxopiperidine-4-carbaldehyde involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It may also interact with receptors, altering signal transduction pathways. The specific pathways and targets depend on the context of its use and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-Benzyl-3-oxopiperidine-4-carbaldehyde can be compared to other piperidine derivatives such as:

1-Benzyl-4-oxopiperidine-3-carbaldehyde: Similar structure but different positioning of functional groups.

1-Benzyl-3-oxopiperidine-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.

1-Benzyl-3-oxopiperidine-4-carboxylate: An ester derivative with different reactivity and applications.

Biologische Aktivität

1-Benzyl-3-oxopiperidine-4-carbaldehyde is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the realms of enzyme inhibition and receptor interactions. This article provides a comprehensive overview of the compound's biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H15NO2. Its structure features a benzyl group, a ketone, and an aldehyde functional group, which contribute to its reactivity and biological interactions. The compound can undergo various chemical reactions including oxidation, reduction, substitution, and condensation reactions, making it versatile in synthetic chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an enzyme inhibitor , binding to active sites of enzymes and disrupting their normal functions. Additionally, it may interact with various receptors, influencing signal transduction pathways. The exact mechanisms depend on the biological context and specific targets involved.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds similar to this piperidine derivative can inhibit cell growth in melanoma cells with IC50 values around 0.58 µM . This suggests potential applications in cancer therapeutics.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor , particularly in relation to enzymes involved in cancer progression and metabolic pathways. The inhibition of such enzymes can lead to reduced tumor growth and proliferation .

Case Studies

- Antiproliferative Studies : A study demonstrated that derivatives of this compound showed significant antiproliferative activity against human cancer cell lines. The most potent derivatives exhibited IC50 values less than 0.5 µM, indicating strong potential for therapeutic applications .

- Mechanistic Insights : Further investigations revealed that the compound could alter downstream survival signaling pathways by inhibiting key proteins such as ERK and AKT, which are crucial for cell survival and proliferation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-Benzyl-4-oxopiperidine-3-carbaldehyde | Piperidine derivative | Similar enzyme inhibition |

| 1-Benzyl-3-oxopiperidine-4-carboxylic acid | Piperidine derivative | Exhibits different reactivity |

| 1-Benzyl-3-methoxycarbonyl-4-piperidone | Piperidine derivative | Used as an intermediate in synthesis |

This table illustrates how this compound compares to other related compounds in terms of structure and biological activity.

Eigenschaften

IUPAC Name |

1-benzyl-3-oxopiperidine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c15-10-12-6-7-14(9-13(12)16)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIAKSINCGZDTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)C1C=O)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.